![molecular formula C10H12BrN3S B140694 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione CAS No. 529489-25-6](/img/structure/B140694.png)
5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione is a chemical compound that belongs to the class of triazinanes.
Preparation Methods
The synthesis of 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of 3-bromobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione has diverse applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with unique properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing the reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione can be compared with other similar compounds such as:
Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and antitumor properties.
Indole Derivatives: Indole derivatives also have a heterocyclic structure and are known for their wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c11-9-3-1-2-8(4-9)5-14-6-12-10(15)13-7-14/h1-4H,5-7H2,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFRNSPBYQYYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406357 |
Source


|
| Record name | 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529489-25-6 |
Source


|
| Record name | 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
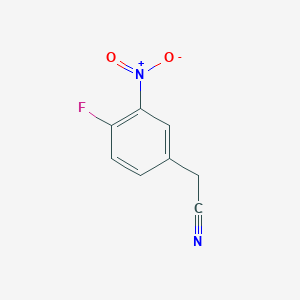

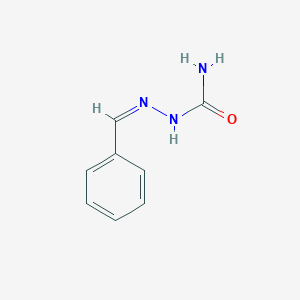
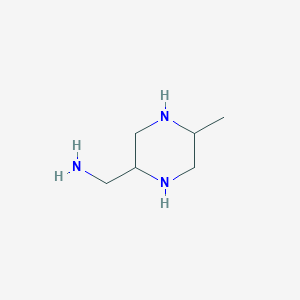


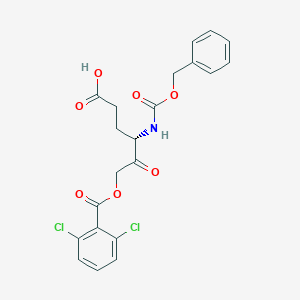


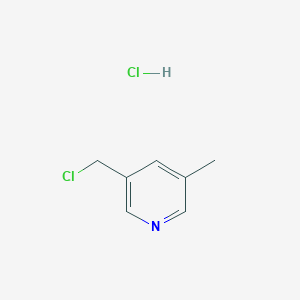

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)


